![molecular formula C23H32N5NaO2 B569862 Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate CAS No. 1187593-80-1](/img/structure/B569862.png)
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate
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Description
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate is a useful research compound. Its molecular formula is C23H32N5NaO2 and its molecular weight is 433.532. The purity is usually 95%.
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Scientific Research Applications
Application in Osteoporosis Treatment
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound demonstrates an excellent in vitro profile and significant unbound fractions in human plasma. Due to its efficacy in an in vivo model of bone turnover following oral administration, this compound has been selected for clinical development for the treatment of osteoporosis (Coleman et al., 2004).
Synthesis for αVβ3 Integrin Antagonists
The synthesis of key intermediates, such as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, crucial in the preparation of αVβ3 antagonists, has been detailed in research. These syntheses are based on efficient double Sonogashira reactions followed by Chichibabin cyclizations, which are important for the development of αVβ3 integrin antagonists (Hartner et al., 2004).
Utilization in Various Heterocyclic Syntheses
This compound has also been used in the synthesis of various heterocyclic compounds. For instance, its derivatives have been synthesized and evaluated for potential antimicrobial activities, showcasing the compound's versatility in the development of new pharmacological agents (Karabasanagouda & Adhikari, 2006).
properties
IUPAC Name |
sodium;(3S)-9-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)nonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2.Na/c1-16-26-14-20(15-27-16)17(12-22(29)30)7-4-2-3-5-9-21-19(13-24)11-18-8-6-10-25-23(18)28-21;/h11,14-15,17H,2-10,12-13,24H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBQZLETXOTGY-LMOVPXPDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@@H](CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N5NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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